

Mass Spectrometry of Modified Cyclosporins: Application Notes and Protocols

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Compound of Interest

Compound Name: Cyclosporin A-Derivative 3

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the mass spectrometric analysis of modified cyclosporins. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for the identification and quantification of these complex molecules.

Cyclosporins, a class of cyclic undecapeptides, are potent immunosuppressants widely used in organ transplantation and for the treatment of autoimmune diseases. Their therapeutic efficacy is closely monitored due to a narrow therapeutic window and significant inter-individual pharmacokinetic variability. Furthermore, cyclosporins undergo extensive metabolism, leading to a variety of modified forms, including hydroxylated, demethylated, and carboxylated derivatives. The biological activity and toxicity of these metabolites can differ from the parent drug, making their accurate detection and quantification crucial for comprehensive pharmacokinetic and pharmacodynamic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of cyclosporins and their modified forms due to its high sensitivity, specificity, and throughput.[1] This document outlines key experimental procedures, quantitative data for various modified cyclosporins, and visual workflows to aid in the development and implementation of LC-MS/MS methods.

Quantitative Data for Mass Spectrometry Analysis

Effective LC-MS/MS analysis relies on the selection of appropriate precursor and product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode. The following tables summarize the mass-to-charge ratios (m/z) for the parent drug, Cyclosporin A, its common metabolites, and other analogs. These values are primarily for positive ionization mode, which is commonly used for cyclosporin analysis. The formation of different adducts, such as protonated molecules $[M+H]^+$, ammonium adducts $[M+NH_4]^+$, or sodium adducts $[M+Na]^+$, can be influenced by the mobile phase composition and ion source conditions. Monitoring the ammonium adduct often provides enhanced sensitivity for Cyclosporin A.[\[2\]](#)

Table 1: MRM Transitions for Cyclosporin A and Internal Standards

Compound	Precursor Ion Adduct	Precursor Ion (m/z)	Product Ion (m/z)	Notes
Cyclosporin A (CsA)	$[M+NH_4]^+$	1220.0	1203.0	Loss of ammonia, highly specific and sensitive transition. [3] [4]
Cyclosporin A (CsA)	$[M+H]^+$	1202.8	1184.8	Protonated molecule fragmentation. [5]
Cyclosporin A (CsA)	$[M+H]^+$	1202.8	425.3	Alternative product ion for confirmation. [5]
Cyclosporin A-d ₁₂ (IS)	$[M+H]^+$	1215.2	-	Deuterated internal standard.
Ascomycin (IS)	$[M+NH_4]^+$	809.5	756.4	Common internal standard. [5]

Table 2: Precursor Ion m/z for Modified Cyclosporins (Metabolites and Analogs)

Modification	Compound Name	Molecular Weight (Da)	[M+H] ⁺ (m/z)	[M+NH ₄] ⁺ (m/z)	Notes
Hydroxylation (+16 Da)	AM1 (Hydroxylated CsA)	1218.6	1219.6	1236.6	One of the major metabolites.
AM9 (Hydroxylated CsA)	1218.6	1219.6	1236.6	Positional isomer of AM1.	
Di-hydroxylated CsA	1234.6	1235.6	1252.6	Metabolite with two hydroxyl groups.[6]	
N-demethylation (-14 Da)	AM4N (N-demethylated CsA)	1188.6	1189.6	1206.6	Demethylation at a leucine residue.
Carboxylation (+30 Da)	Carboxylated CsA	1232.6	1233.6	1250.6	A less common metabolic modification. [3]
Amino Acid Substitution	Cyclosporin C (CsC)	1216.6	1217.6	1234.6	Threonine replaces α-aminobutyric acid.[7]
Cyclosporin D (CsD)	1214.7	1215.7	1232.7	Valine at position 11.	
Cyclosporin H (CsH)	1214.7	1215.7	1232.7	D-methylvaline at position 11.[8]	
Isomerization	Iso-cyclosporin A	1202.6	1203.6	1220.6	Structural isomer

(iso-CsA)

formed under
acidic
conditions.[\[5\]](#)
[\[9\]](#)

Note: The exact product ions for modified cyclosporins can vary and should be determined empirically by infusing a standard of the specific analog and performing a product ion scan.

Experimental Protocols

The following protocols provide a general framework for the analysis of modified cyclosporins in biological matrices, primarily whole blood. Optimization of these protocols is recommended for specific applications and instrumentation.

Sample Preparation: Protein Precipitation

This is a simple and rapid method for extracting cyclosporins from whole blood.[\[1\]](#)

- Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 μ L of well-mixed whole blood sample (calibrator, quality control, or unknown).
- Internal Standard Addition: Add an appropriate volume of internal standard working solution (e.g., Cyclosporin A-d12 or Ascomycin in a suitable solvent) to each tube.
- Precipitation: Add 200-300 μ L of a protein precipitating agent, such as acetonitrile or methanol. Some protocols recommend the addition of zinc sulfate to enhance protein precipitation.[\[1\]](#)
- Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
- Centrifugation: Centrifuge the tubes at high speed (e.g., $>10,000 \times g$) for 5-10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is essential to resolve the parent drug from its metabolites and other endogenous matrix components.

- **HPLC System:** A high-performance or ultra-high-performance liquid chromatography (U)HPLC system.
- **Column:** A C18 or a cyano (CN) reversed-phase column is commonly used. Typical dimensions are 50 mm x 2.1 mm with a particle size of 1.7-3 μm .[\[1\]](#)
- **Mobile Phase A:** Water with an additive to improve ionization, such as 0.1% formic acid and/or 2 mM ammonium acetate.[\[1\]](#)
- **Mobile Phase B:** An organic solvent, typically methanol or acetonitrile, with similar additives as Mobile Phase A.
- **Gradient:** A gradient elution is generally preferred to effectively separate the various cyclosporin analogs with different polarities. A typical gradient might start at 50-60% B and ramp up to >95% B over a few minutes to elute the hydrophobic cyclosporins, followed by a re-equilibration step.
- **Flow Rate:** Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
- **Column Temperature:** Elevated temperatures (e.g., 50-60 °C) can improve peak shape and reduce run times.
- **Injection Volume:** 5-20 μL .

Mass Spectrometry

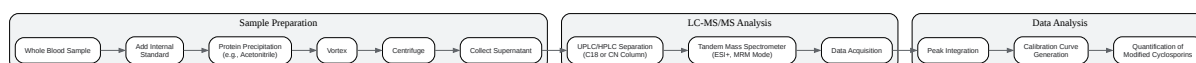
A triple quadrupole mass spectrometer is typically used for quantitative analysis in MRM mode.

- **Ion Source:** Electrospray ionization (ESI) is the most common ionization technique.
- **Polarity:** Positive ion mode is generally used.[\[2\]](#)
- **Ion Source Parameters:**

- Capillary Voltage: ~3.0-4.0 kV
- Source Temperature: ~150 °C
- Desolvation Gas (Nitrogen) Flow: ~600-800 L/hr
- Desolvation Temperature: ~350-500 °C
- Analyser Parameters:
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - Precursor/Product Ion Pairs: As listed in Tables 1 and 2. For novel or uncharacterized modified cyclosporins, a product ion scan of the identified precursor ion is necessary to determine the optimal fragment ions for MRM.
 - Collision Energy: This parameter must be optimized for each MRM transition to achieve the most stable and intense product ion signal. It typically ranges from 15 to 40 eV.
 - Dwell Time: A dwell time of 20-100 ms per transition is a good starting point.

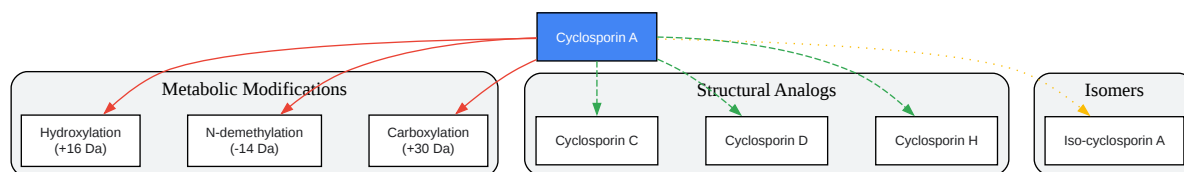
Diagrams and Workflows

Visual representations of experimental workflows and logical relationships can aid in understanding and implementing the analytical methods.



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Caption: General workflow for the LC-MS/MS analysis of modified cyclosporins.



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